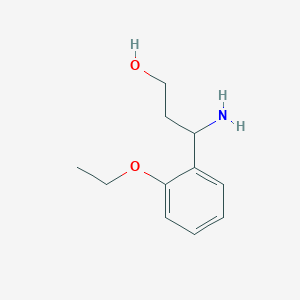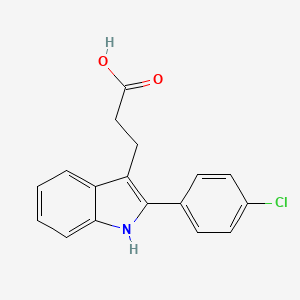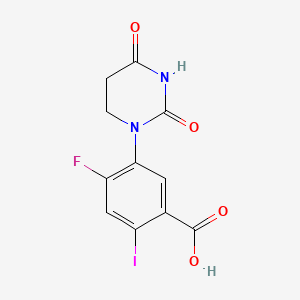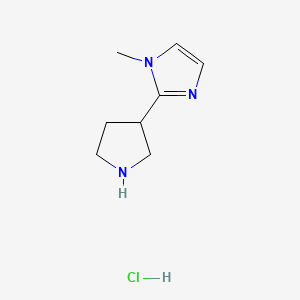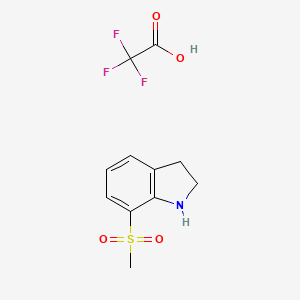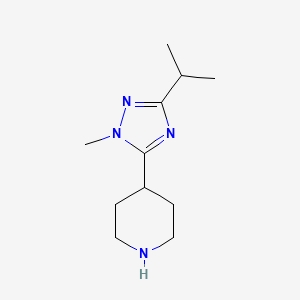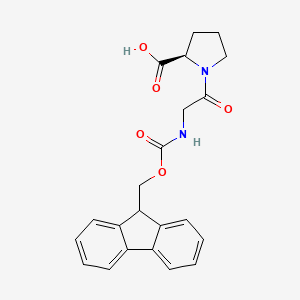
(N-Fmoc-glycyl)-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N-Fmoc-glycyl)-D-proline is a compound that belongs to the family of N-Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a protective group used in peptide synthesis to protect the amino group of amino acids. This compound is particularly interesting due to its unique structure, which combines the properties of glycine and D-proline, making it useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N-Fmoc-glycyl)-D-proline typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group. This is usually achieved by reacting glycine with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Coupling with D-Proline: The Fmoc-protected glycine is then coupled with D-proline using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of glycine and D-proline are reacted with Fmoc-Cl and coupling reagents in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(N-Fmoc-glycyl)-D-proline undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: HBTU or EDC in the presence of DIPEA.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields glycyl-D-proline.
Extended Peptides: Coupling with other amino acids forms longer peptide chains.
Aplicaciones Científicas De Investigación
(N-Fmoc-glycyl)-D-proline has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound is used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (N-Fmoc-glycyl)-D-proline involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide chain is formed, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions.
Comparación Con Compuestos Similares
Similar Compounds
(N-Fmoc-glycyl)-L-proline: Similar structure but with L-proline instead of D-proline.
(N-Fmoc-glycyl)-L-valine: Similar structure but with L-valine instead of D-proline.
Uniqueness
(N-Fmoc-glycyl)-D-proline is unique due to the presence of D-proline, which imparts different stereochemical properties compared to its L-proline counterpart. This can affect the overall structure and function of the peptides synthesized using this compound, making it valuable in specific research applications.
Propiedades
Fórmula molecular |
C22H22N2O5 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
(2R)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H22N2O5/c25-20(24-11-5-10-19(24)21(26)27)12-23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)/t19-/m1/s1 |
Clave InChI |
HPTFPWMPQFBSHP-LJQANCHMSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


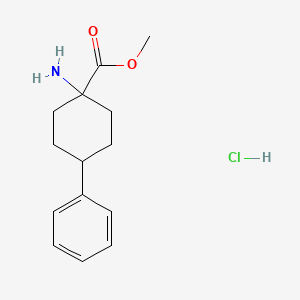
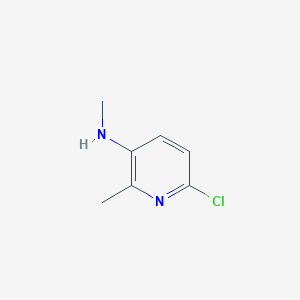
![Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate](/img/structure/B13477278.png)
![N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B13477281.png)
